molecular formula C40H38ClNO5 B11825505 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid

1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid

Cat. No.: B11825505
M. Wt: 648.2 g/mol
InChI Key: ZRUVGMGVULXPKX-UHFFFAOYSA-N
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Description

1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid is a compound that combines two distinct chemical structures. The first part, 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine, is a diarylmethane derivative, while the second part, 2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid, is a benzophenone derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine typically involves the reaction of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to form 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to yield 1-(4-chlorobenzhydryl)oxy-2-chloroethane. Finally, the reaction with piperidine produces the desired compound .

For the synthesis of 2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid, the process generally involves the Friedel-Crafts acylation of 2-hydroxybenzophenone with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid is unique due to its combination of two distinct chemical structures, which confer a wide range of chemical reactivity and potential applications. This dual structure allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial contexts.

Properties

Molecular Formula

C40H38ClNO5

Molecular Weight

648.2 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)

InChI Key

ZRUVGMGVULXPKX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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